Desmethyl piroxicam is a derivative of piroxicam, a widely used non-steroidal anti-inflammatory drug (NSAID). Its chemical name is 4-Hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. This compound is primarily studied for its pharmacological properties and potential therapeutic applications, particularly in the treatment of inflammatory conditions. Desmethyl piroxicam is recognized for its role in scientific research, serving as a reference standard in analytical chemistry and being investigated for its anti-inflammatory and analgesic properties.
Desmethyl piroxicam can be sourced from various chemical suppliers and is classified under the category of pharmaceutical compounds. It is identified by the chemical formula and has a unique structure that contributes to its biological activity. The compound's synthesis typically involves the demethylation of piroxicam using specific reagents under controlled conditions .
The synthesis of desmethyl piroxicam primarily involves the demethylation of piroxicam. One common method employs reagents such as boron tribromide or other demethylating agents. The reaction generally requires an inert atmosphere and solvents like dichloromethane to prevent unwanted side reactions.
Desmethyl piroxicam can undergo several types of chemical reactions:
The mechanism of action of desmethyl piroxicam is primarily linked to its ability to inhibit cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins. This action results in reduced inflammation and pain. The specific pathways involved include:
Data suggests that desmethyl piroxicam exhibits similar pharmacological effects to its parent compound, piroxicam, making it a candidate for further therapeutic exploration .
Relevant analyses include thermodynamic studies that assess stability and reactivity under various conditions .
Desmethyl piroxicam has several scientific uses:
Its role in scientific research highlights its importance as both a pharmacological agent and a tool for analytical methodologies .
Desmethyl piroxicam (chemically known as 4-hydroxy-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide) is a structural analog and primary metabolite of the nonsteroidal anti-inflammatory drug (NSAID) piroxicam. As denoted by its common pharma-industry designation "Piroxicam Impurity B", this compound differs from the parent molecule through the absence of a methyl group (-CH3) at the 2-position of the benzothiazine ring [2] [6]. This seemingly minor structural modification significantly alters its electronic configuration and physicochemical behavior. Both compounds share the 1,2-benzothiazine core and pyridinyl carboxamide moiety, but desmethyl piroxicam exhibits altered tautomeric behavior due to the unmasked secondary amine, favoring zwitterionic forms in aqueous environments unlike piroxicam's enol-keto equilibrium [6] [8].
Table 1: Structural Comparison of Desmethyl Piroxicam and Piroxicam
Characteristic | Desmethyl Piroxicam | Piroxicam |
---|---|---|
IUPAC Name | 4-hydroxy-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |
Molecular Formula | C₁₄H₁₁N₃O₄S | C₁₅H₁₃N₃O₄S |
Molecular Weight (g/mol) | 317.32 | 331.35 |
Key Structural Feature | Secondary amine at N-2 | Tertiary methylamine at N-2 |
Tautomeric Behavior | Predominantly zwitterionic | Enol-keto equilibrium |
The synthesis pathway of desmethyl piroxicam occurs naturally in vivo via oxidative metabolism, but it can be chemically synthesized as a reference standard through controlled demethylation of piroxicam using strong demethylating agents like boron tribromide. Its chemical purity profile is rigorously monitored in pharmaceutical manufacturing due to its status as a recognized degradation product and metabolite [2] [10].
As a major hepatic metabolite, desmethyl piroxicam forms primarily via CYP2C9-mediated oxidative demethylation of piroxicam. This cytochrome P450 isoform exhibits genetic polymorphisms, leading to variable metabolic rates across populations and potentially influencing both therapeutic outcomes and toxicological profiles of piroxicam therapies [3] [6]. Though desmethyl piroxicam retains mild COX inhibitory activity, its potency is substantially reduced compared to the parent compound. In vitro studies indicate a 10-15 fold decrease in cyclooxygenase binding affinity, relegating it to pharmacological insignificance as a primary therapeutic agent [6] [7].
The toxicological significance of desmethyl piroxicam manifests in two key domains:
Table 2: Analytical Characterization of Desmethyl Piroxicam
Parameter | Method | Findings |
---|---|---|
Detection in API | HPLC-UV (220nm) | Rt = 8.2 min (vs. piroxicam 12.1 min) |
Quantification Limit | LC-MS/MS | 0.01% relative to piroxicam |
Stability Indicating | Forced degradation studies | Forms in acidic/oxidative stress |
Bioanalytical Detection | Plasma LC-MS | Cmax ≈ 7% of piroxicam AUC |
Recent in vitro investigations suggest desmethyl piroxicam may contribute to mitochondrial stress responses in hepatocytes at supratherapeutic concentrations, though its direct role in piroxicam's rare hepatotoxicity (incidence: 1-5/100,000) remains unconfirmed [1] [6]. Its protein binding affinity is approximately 20% lower than piroxicam (99% bound), potentially allowing greater tissue distribution of the free fraction despite lower circulating concentrations [6] [10].
The identification of desmethyl piroxicam in the early 1980s coincided with critical advances in NSAID metabolic profiling. As researchers elucidated piroxicam's metabolic pathways following its 1982 FDA approval, desmethyl piroxicam emerged as the principal oxidative metabolite in human studies [3] [7]. This discovery occurred during a transformative period when metabolic studies transitioned from descriptive toxicology to rational drug design tools. The oxicam class (piroxicam, tenoxicam, meloxicam) became a testing ground for structure-activity relationship (SAR) investigations, with desmethyl piroxicam serving as a key comparator in these analyses [5] [7].
SAR studies revealed that N-2 methylation in oxicams:
Table 3: Historical Milestones in Desmethyl Piroxicam Research
Year Range | Development Milestone | Research Impact |
---|---|---|
1980-1984 | Initial metabolic identification in humans | Established primary metabolic pathway |
1985-1989 | SAR studies of N-2 modified oxicams | Rationalized importance of methyl group |
1990-1995 | Impurity profiling methods development | ICH guidelines implementation |
1996-Present | Metabolic stability correlation studies | Pharmacogenomic considerations (CYP2C9) |
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2